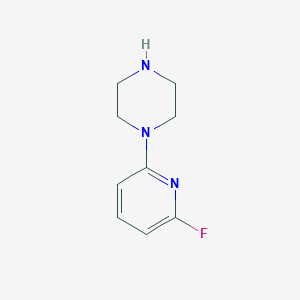

1-(6-Fluoropyridin-2-yl)pipérazine

Vue d'ensemble

Description

The compound "1-(6-Fluoropyridin-2-yl)piperazine" is a fluorinated piperazine derivative, which is a class of compounds known for their significance in medicinal chemistry. Piperazine derivatives are often synthesized for their potential biological activities, including antimicrobial properties. They are characterized by the presence of a piperazine moiety, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

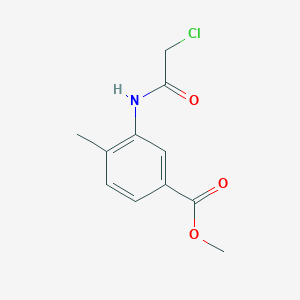

The synthesis of fluorinated piperazine derivatives can involve multiple steps, including cyclization, substitution, and coupling reactions. For instance, the synthesis of fluoroquinolone derivatives with piperazinyl moieties involves the attachment of carbopiperazin-1-yl groups at specific positions on the fluoroquinolone core . Another example is the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine derivatives, which includes cyclization of bromo-fluorobenzaldehyde and guanidine, followed by treatment with piperazine and subsequent coupling with (2-fluoropyridin-3-yl)boronic acid . These synthetic routes are characterized by their complexity and the need for precise control over reaction conditions to achieve the desired products.

Molecular Structure Analysis

The molecular structure of fluorinated piperazine derivatives is often confirmed using various spectroscopic techniques such as LC-MS, NMR, IR, and mass spectrometry. Crystallographic studies can provide detailed insights into the arrangement of atoms within the molecule and the intermolecular interactions that stabilize the crystal lattice, as seen in the study of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine . The crystal structure analysis can reveal important features such as hydrogen bonding, pi-stacking, and other non-covalent interactions that are crucial for the stability and properties of the compound.

Chemical Reactions Analysis

Fluorinated piperazine derivatives can undergo various chemical reactions, including photochemical reactions. For example, ciprofloxacin, a fluoroquinolone with a piperazin-1-yl moiety, can undergo substitution of the fluoro group by a hydroxyl group upon irradiation in water. The reaction pathway can be influenced by the presence of additives such as sodium sulfite or phosphate, leading to reductive defluorination or degradation of the piperazine moiety . These reactions are significant as they can affect the stability and efficacy of the compounds when exposed to light, which is an important consideration for their pharmaceutical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated piperazine derivatives, such as thermal stability, solubility, and crystalline structure, are crucial for their practical applications. Thermal and crystallographic studies, like those performed on 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine, provide insights into the stability and behavior of these compounds under various conditions. The presence of fluorine atoms can significantly influence the physical properties, such as melting points and boiling points, as well as the chemical reactivity of the molecules .

Applications De Recherche Scientifique

Neuropharmacologie : Ligands de la monoamine oxydase B (MAO-B)

1-(6-Fluoropyridin-2-yl)pipérazine : a été explorée comme ligand potentiel pour la monoamine oxydase B (MAO-B), une enzyme associée à des maladies neurodégénératives comme la maladie de Parkinson . Bien que les composés synthétisés à partir de ce produit chimique n'aient pas montré une affinité de liaison suffisante à la MAO-B pour être utilisés comme agents de tomographie par émission de positons (TEP), la recherche a fourni des informations précieuses sur le développement de nouveaux ligands de la MAO-B.

Radiopharmaceutiques : Imagerie cérébrale

Les dérivés du composé ont été envisagés pour une utilisation dans des techniques d'imagerie cérébrale telles que la TEP et la tomographie d'émission monophotonique (SPECT). La nature fluorée de la This compound en fait un candidat pour la création de molécules radiomarquées qui peuvent traverser la barrière hémato-encéphalique et se lier à des cibles neuronales spécifiques .

Chimie analytique : Détermination des isocyanates

Dans le domaine de la chimie analytique, la This compound peut être utilisée comme réactif pour la détermination des isocyanates dans l'air, qui sont importants en raison de leurs applications industrielles et de leurs effets potentiels sur la santé .

Synthèse chimique : Intermédiaire pour les composés fluorés

Ce composé sert d'intermédiaire dans la synthèse de diverses molécules organiques fluorées. Son incorporation dans des structures plus importantes est précieuse en raison des propriétés uniques que les atomes de fluor confèrent aux composés organiques, telles qu'une stabilité accrue et une réactivité modifiée .

Science des matériaux : Capteurs fluorométriques

Le dérivé fluoré de la pipérazine pourrait être utilisé dans le développement de capteurs fluorométriques. Ces capteurs peuvent détecter des polluants environnementaux ou des changements de conditions en présentant une fluorescence en réponse à des interactions chimiques spécifiques .

Recherche pharmaceutique : Développement de médicaments

Le motif structural de la This compound est intéressant en recherche pharmaceutique pour le développement de nouveaux médicaments. Sa capacité à interagir avec diverses cibles biologiques peut conduire à la découverte de composés à potentiel thérapeutique .

Science de l'environnement : Surveillance de la qualité de l'air

En raison de sa réactivité avec les isocyanates, la This compound peut être utilisée dans les systèmes de surveillance de la qualité de l'air pour détecter et mesurer la concentration de composés organiques dangereux dans l'atmosphère .

Biochimie : Études d'inhibition enzymatique

En biochimie, le composé peut être utilisé pour étudier l'inhibition enzymatique, en particulier dans les systèmes où des analogues fluorés de substrats naturels sont nécessaires pour étudier les mécanismes d'action enzymatique .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Some derivatives of pyridinylpiperazine, a similar compound, are known to act as potent and selective α2-adrenergic receptor antagonists .

Mode of Action

It’s known that the compound’s mode of action involves complex chemical reactions.

Pharmacokinetics

The piperazine moiety is often used in drugs to optimize the pharmacokinetic properties of the final molecule .

Analyse Biochimique

Biochemical Properties

1-(6-Fluoropyridin-2-yl)piperazine plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a potent and selective antagonist of alpha-2 adrenergic receptors . By binding to these receptors, 1-(6-Fluoropyridin-2-yl)piperazine inhibits their activity, which can influence numerous physiological processes. Additionally, it has been observed to interact with serotonin receptors, contributing to its potential effects on mood and behavior .

Cellular Effects

The effects of 1-(6-Fluoropyridin-2-yl)piperazine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with alpha-2 adrenergic receptors can lead to changes in intracellular cyclic adenosine monophosphate (cAMP) levels, thereby affecting downstream signaling pathways . Moreover, 1-(6-Fluoropyridin-2-yl)piperazine has been shown to alter the expression of genes involved in neurotransmission and neuroplasticity, highlighting its potential impact on neural cells .

Molecular Mechanism

At the molecular level, 1-(6-Fluoropyridin-2-yl)piperazine exerts its effects through specific binding interactions with biomolecules. The compound’s fluorine atom enhances its binding affinity to alpha-2 adrenergic receptors, leading to effective inhibition of these receptors . This inhibition results in decreased receptor activity and subsequent modulation of associated signaling pathways. Additionally, 1-(6-Fluoropyridin-2-yl)piperazine can influence enzyme activity, either by inhibiting or activating specific enzymes, thereby affecting various biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(6-Fluoropyridin-2-yl)piperazine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(6-Fluoropyridin-2-yl)piperazine remains stable under standard laboratory conditions, but its degradation products can have distinct biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained modulation of cellular signaling pathways and gene expression, indicating its potential for prolonged therapeutic effects .

Dosage Effects in Animal Models

The effects of 1-(6-Fluoropyridin-2-yl)piperazine vary with different dosages in animal models. At lower doses, the compound exhibits selective inhibition of alpha-2 adrenergic receptors, leading to mild physiological effects . At higher doses, 1-(6-Fluoropyridin-2-yl)piperazine can induce toxic or adverse effects, including alterations in cardiovascular function and behavioral changes . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

1-(6-Fluoropyridin-2-yl)piperazine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active and inactive metabolites, which can influence the compound’s overall biological activity. Additionally, 1-(6-Fluoropyridin-2-yl)piperazine can affect metabolic flux and alter the levels of specific metabolites, further impacting cellular function .

Transport and Distribution

The transport and distribution of 1-(6-Fluoropyridin-2-yl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic cation transporters, facilitating its uptake into cells . Once inside the cell, 1-(6-Fluoropyridin-2-yl)piperazine can accumulate in specific tissues, depending on its affinity for particular binding proteins. This localization can influence the compound’s therapeutic efficacy and potential side effects .

Subcellular Localization

1-(6-Fluoropyridin-2-yl)piperazine exhibits distinct subcellular localization, which can affect its activity and function. The compound is often directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with resident proteins and modulate their activity. This subcellular localization is crucial for understanding the precise mechanisms of action of 1-(6-Fluoropyridin-2-yl)piperazine .

Propriétés

IUPAC Name |

1-(6-fluoropyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3/c10-8-2-1-3-9(12-8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOARECGTDYSHHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395616 | |

| Record name | 1-(6-fluoropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

223514-16-7 | |

| Record name | 1-(6-fluoropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-fluoropyridin-2-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274855.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1274884.png)